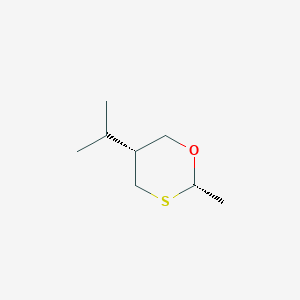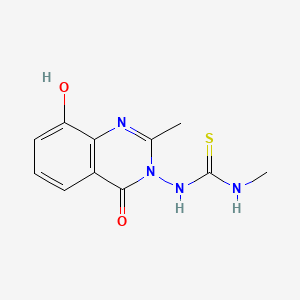
1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI): is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.167 g/mol . It is known for its unique structure, which includes a pyrroline ring with a carboxylic acid group and a dimethyl substitution at the 4-position, along with an oxide group at the 1-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-2-oxobutanoic acid with ammonia or an amine, followed by oxidation to introduce the oxide group at the 1-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrroline derivatives .
Industry: In the industrial sector, 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Pyrroline-2-carboxylic acid: Lacks the dimethyl and oxide groups, resulting in different chemical properties and reactivity.
4,4-Dimethyl-2-oxobutanoic acid: Lacks the pyrroline ring, affecting its biological activity and applications.
Uniqueness: 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) stands out due to its combination of a pyrroline ring, carboxylic acid group, dimethyl substitution, and oxide group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
19713-63-4 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.169 |
IUPAC-Name |
4,4-dimethyl-1-oxido-2,3-dihydropyrrol-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-5(6(9)10)8(11)4-7/h4-5H,3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
MDUAYXWMXREVDN-UHFFFAOYSA-N |
SMILES |
CC1(CC([N+](=C1)[O-])C(=O)O)C |
Synonyme |
1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydropyrazino[1,2-c][1,3]thiazin-2(6H)-amine](/img/structure/B564150.png)
![3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B564153.png)
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)
![[1,1-Biphenyl]-3-ol,4,6-dimethoxy-](/img/structure/B564155.png)


![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)



